An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, offering a reliable route from commercially available starting materials. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is proposed via a four-step sequence commencing with the commercially available starting material, 4-fluoro-2-methoxyaniline. The overall strategy involves the introduction of a methyl group via a nitration-reduction-diazotization-methylation sequence, followed by conversion of the resulting aryl bromide to the target boronic acid through a lithiation-borylation reaction.
Caption: Proposed synthetic pathway for (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid.
Experimental Protocols
The following protocols are based on analogous procedures found in the literature and are intended to serve as a guide for the synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline
This step involves the regioselective nitration of 4-fluoro-2-methoxyaniline. The methoxy group is a strong activating group, directing the nitration to the ortho and para positions. As the para position is blocked by the fluorine atom, and the position ortho to the methoxy and meta to the amino group is sterically hindered, the nitration is expected to occur at the position ortho to the amino group and meta to the methoxy group.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 4-Fluoro-2-methoxyaniline | C₇H₈FNO | 141.14 | 10.0 | 1.41 g |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 10 mL |
| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | 11.0 | ~0.7 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Ice | H₂O | 18.02 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (10.0 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (11.0 mmol) to concentrated sulfuric acid (5 mL) at 0°C.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-2-methoxy-5-nitroaniline.
Expected Yield: 75-85%
Step 2: Synthesis of 4-Fluoro-2-methoxy-5-methylaniline
This step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 4-Fluoro-2-methoxy-5-nitroaniline | C₇H₇FN₂O₃ | 186.14 | 7.5 | 1.40 g |
| Palladium on Carbon (10 wt. %) | Pd/C | - | - | 140 mg (10 mol%) |
| Methanol | CH₃OH | 32.04 | - | 50 mL |
| Hydrogen Gas | H₂ | 2.02 | - | 1 atm (balloon) |
| Celite® | - | - | - | As needed |
Procedure:
-
To a solution of 4-fluoro-2-methoxy-5-nitroaniline (7.5 mmol) in methanol (50 mL) in a round-bottom flask, add 10% palladium on carbon (140 mg).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methoxy-5-methylaniline. The product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.
Expected Yield: 90-98%
Step 3: Synthesis of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene
This transformation is achieved via a Sandmeyer reaction, where the primary aromatic amine is converted into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 4-Fluoro-2-methoxy-5-methylaniline | C₈H₁₀FNO | 155.17 | 6.5 | 1.01 g |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 39.0 | ~4.4 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.15 | 0.49 g |
| Copper(I) Bromide | CuBr | 143.45 | 7.8 | 1.12 g |
| Water | H₂O | 18.02 | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
Preparation of the Diazonium Salt:
-
In a flask, dissolve 4-fluoro-2-methoxy-5-methylaniline (6.5 mmol) in a mixture of hydrobromic acid (48%, 4.4 mL) and water (10 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.15 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C. The resulting diazonium salt solution should be used immediately in the next step.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (7.8 mmol) in hydrobromic acid (48%, 2.2 mL).
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to give 1-bromo-4-fluoro-2-methoxy-5-methylbenzene.
-
Expected Yield: 60-75%
Step 4: Synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid
The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithiation-borylation sequence. This involves a halogen-metal exchange with n-butyllithium followed by trapping of the resulting aryllithium species with an electrophilic boron source, such as triisopropyl borate.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | C₈H₈BrFO | 219.05 | 4.5 | 0.99 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 40 mL |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 5.0 | 2.0 mL |
| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 5.4 | 1.25 mL |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 50 mL |
| Hexane | C₆H₁₄ | 86.18 | - | As needed |
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-fluoro-2-methoxy-5-methylbenzene (4.5 mmol) in anhydrous THF (40 mL) in a flame-dried, three-necked flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 5.0 mmol) dropwise over 15 minutes, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (5.4 mmol) dropwise at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with hexane to afford (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid as a white solid.[1][2]
Expected Yield: 65-80%
Quantitative Data Summary
| Step | Product | Starting Material | Mol. Wt. ( g/mol ) | Typical Yield (%) | Purity (Typical) |
| 1 | 4-Fluoro-2-methoxy-5-nitroaniline | 4-Fluoro-2-methoxyaniline | 186.14 | 75-85 | >95% (after chromatography) |
| 2 | 4-Fluoro-2-methoxy-5-methylaniline | 4-Fluoro-2-methoxy-5-nitroaniline | 155.17 | 90-98 | >95% (crude) |
| 3 | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | 4-Fluoro-2-methoxy-5-methylaniline | 219.05 | 60-75 | >97% (after chromatography) |
| 4 | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | 183.98 | 65-80 | >98% (after recrystallization) |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental work, from the initial setup to the final product characterization.
